![molecular formula C15H10ClFN2O2 B1621464 4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 680216-24-4](/img/structure/B1621464.png)
4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of pyrrolopyridine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, including compounds structurally related to "4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione," has been a subject of study due to their potential applications in various fields such as pharmaceuticals and materials science. Research has explored the synthesis methods, characterizations, and potential applications of these compounds (Mulholland, Foster, & Haydock, 1972).
Molecular Structure Analysis
The detailed molecular structure analysis of similar compounds, focusing on their dihedral angles, distances between atoms, and crystal packing, provides insights into their potential applications in designing new materials and drugs. For instance, studies on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors highlight the importance of structural analysis in understanding the activity and properties of such compounds (Li et al., 2005).
Advanced Material Applications
The compound and its related analogs have been investigated for their role in non-linear optics, demonstrating the potential for applications in advanced materials. Studies have included synthesis, characterization, and reactivity analysis, focusing on their electronic properties and stability, which are crucial for developing new materials with specific optical properties (Murthy et al., 2017).
Semiconductor and Electronic Applications
Research on nitrogen-embedded small-molecule semiconducting materials, including derivatives of pyrrolo[3,4-c]pyridine, has explored their optical, electrochemical properties, and carrier transport properties. These studies are foundational for the development of n-channel transport characteristics in field-effect transistors, demonstrating the relevance of such compounds in the field of organic electronics (Zhou et al., 2019).
Photoluminescence and Optical Properties
The photoluminescent properties of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit have been investigated for their potential use in electronic applications. These studies have shown that such polymers exhibit strong fluorescence and high photochemical stability, making them suitable for various applications in optoelectronics and as photoluminescent materials (Zhang & Tieke, 2008).
properties
IUPAC Name |
4-chloro-2-[(3-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c1-8-5-11-12(13(16)18-8)15(21)19(14(11)20)7-9-3-2-4-10(17)6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGAMWNSQSKGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)CC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381877 | |
Record name | 4-Chloro-2-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
CAS RN |
680216-24-4 | |
Record name | 4-Chloro-2-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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